Saponarin

Overview

Description

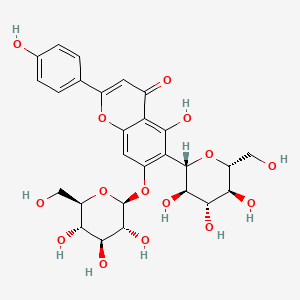

Saponarin is a flavone glucoside, specifically a di-C-glycosyl-O-glycosyl flavone. It is found in various plants, including Saponaria officinalis and Strongylodon macrobotrys, where it contributes to the characteristic jade color of the flowers . This compound is known for its antioxidant, antidiabetic, and hepatoprotective properties .

Mechanism of Action

Target of Action

Saponarin, a flavone found in young green barley leaves, is known to possess antioxidant, antidiabetic, and hepatoprotective effects . It primarily targets cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, inducible nitric oxide synthase, and cyclooxygenase (COX)-2 . These targets play a crucial role in the inflammatory response in cells .

Mode of Action

This compound interacts with its targets by inhibiting their expression. For instance, in lipopolysaccharide-induced RAW264.7 (murine macrophage) cells, this compound significantly inhibited the expression of cytokines . It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 involved in the mitogen-activated protein kinase signaling pathway in RAW264.7 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits β-hexosaminidase degranulation as well as the phosphorylation of signaling effectors (Syk, phospholipase Cγ1, ERK, JNK, and p38) and the expression of inflammatory mediators (TNF-α, IL-4, IL-5, IL-6, IL-13, COX-2, and FcεRIα/γ) in DNP-IgE- and DNP-BSA-stimulated RBL-2H3 (rat basophilic leukemia) cells .

Result of Action

This compound has significant molecular and cellular effects. It inhibits the expression of macrophage-derived chemokine, thymus and activation-regulated chemokine, IL-33, thymic stromal lymphopoietin, and the phosphorylation of signaling molecules (ERK, p38 and signal transducer and activator of transcription 1 [STAT1]) in TNF-α- and interferon (IFN)-γ-stimulated HaCaT (human immortalized keratinocyte) cells . This compound also significantly induces the expression of hyaluronan synthase-3, aquaporin 3, and cathelicidin antimicrobial peptide (LL-37) in HaCaT cells, which play an important role as skin barriers .

Action Environment

Environmental conditions can greatly influence the action, efficacy, and stability of this compound. For instance, the level of this compound in young barley leaves can greatly vary with environmental conditions and growth stages . Numerous studies have shown the significant capacity of this compound to counter the effects of severe environmental stresses, such as drought, heat, and erratic temperature fluctuation .

Biochemical Analysis

Biochemical Properties

Saponarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it significantly inhibits cytokine expression, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, inducible nitric oxide synthase, and cyclooxygenase (COX)-2 . It also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 involved in the mitogen-activated protein kinase signaling pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in lipopolysaccharide-induced RAW264.7 (murine macrophage) cells, this compound significantly inhibited cytokine expression . It also inhibited the expression of macrophage-derived chemokine, thymus and activation-regulated chemokine, IL-33, thymic stromal lymphopoietin, and the phosphorylation of signaling molecules (ERK, p38 and signal transducer and activator of transcription 1 [STAT1]) in TNF-α- and interferon (IFN)-γ-stimulated HaCaT (human immortalized keratinocyte) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound significantly inhibited the phosphorylation of signaling effectors (Syk, phospholipase Cγ1, ERK, JNK, and p38) and the expression of inflammatory mediators (tumor necrosis factor [TNF]-α, IL-4, IL-5, IL-6, IL-13, COX-2, and FcεRIα/γ) in DNP-IgE- and DNP-BSA-stimulated RBL-2H3 (rat basophilic leukemia) cells .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway, one of the most extensively explored metabolic pathways in numerous plant species

Transport and Distribution

This compound is efficiently accumulated in vacuoles via a transport mechanism driven by the proton gradient

Subcellular Localization

This compound synthesis and its localization in the mesophyll vacuole or leaf epidermis are largely stimulated in response to biotic and abiotic stresses to participate in a plant’s defense response

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saponarin involves multiple stepsThis is followed by the formation of a flavone via regioselective deprotection and oxidative ring-closure . The overall yield of this synthesis is approximately 37% .

Industrial Production Methods

In industrial settings, this compound is often extracted from young green barley leaves (Hordeum vulgare L.) using hydroponic growth systems. The production of this compound is influenced by environmental factors such as light intensity, which can significantly affect its yield .

Chemical Reactions Analysis

Types of Reactions

Saponarin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit cytokine expression and phosphorylation of signaling molecules in different cell types .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include lipopolysaccharides, tumor necrosis factor-alpha, and interferon-gamma. These reactions typically occur under specific conditions, such as the presence of extracellular signal-regulated kinase and p38 .

Major Products

The major products formed from these reactions include inhibited cytokine expressions and reduced phosphorylation of signaling molecules, which contribute to its anti-inflammatory and antioxidant properties .

Scientific Research Applications

Saponarin has a wide range of scientific research applications:

Comparison with Similar Compounds

Saponarin is unique due to its di-C-glycosyl-O-glycosyl structure. Similar compounds include:

Isovitexin: Another flavone glucoside with similar antioxidant properties.

Lutonarin: A flavonoid glycoside found in barley seedlings, known for its unique structure and biological functions.

This compound stands out due to its potent antioxidant, anti-inflammatory, and hepatoprotective effects, making it a valuable compound in various scientific and industrial applications .

Biological Activity

Saponarin is a di-glycosyl flavone primarily found in barley (Hordeum vulgare L.) and other plant species. It has garnered attention for its diverse biological activities, including hepatoprotective , antioxidant , hypoglycemic , and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological systems. Its structure can be summarized as follows:

- Chemical Formula : CHO

- Molecular Weight : 432.38 g/mol

- Solubility : Soluble in water and ethanol

2.1 Hepatoprotective Effects

Numerous studies have demonstrated the hepatoprotective properties of this compound, particularly against paracetamol-induced liver damage. In a study conducted on rats, this compound was shown to significantly improve liver function markers and reduce oxidative stress:

| Parameter | Control Group | This compound Group (80 mg/kg) | Silymarin Group (100 mg/kg) |

|---|---|---|---|

| Cell Viability (%) | 55 ± 5 | 85 ± 7 | 87 ± 6 |

| LDH Leakage (U/L) | 250 ± 20 | 150 ± 15 | 145 ± 10 |

| GSH Levels (µmol/g protein) | 5.2 ± 0.5 | 8.5 ± 0.6 | 8.7 ± 0.4 |

| MDA Levels (nmol/g protein) | 4.5 ± 0.3 | 2.1 ± 0.2 | 2.0 ± 0.1 |

The study indicated that this compound pretreatment resulted in a significant increase in the antioxidant defense system and reduced lipid peroxidation, comparable to the effects of silymarin, a well-known hepatoprotective agent .

2.2 Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging free radicals and enhancing cellular antioxidant defenses:

- In vitro studies have shown that this compound can increase the levels of reduced glutathione (GSH), a crucial antioxidant in cells.

- Mechanism : this compound modulates the expression of genes involved in the antioxidant response, including those encoding for superoxide dismutase (SOD) and catalase .

2.3 Hypoglycemic Effects

Research has indicated that this compound possesses hypoglycemic properties, making it beneficial for managing diabetes:

- A study highlighted its role as an α-glucosidase inhibitor, which helps in controlling postprandial blood glucose levels .

- This compound administration led to a significant decrease in blood glucose levels in diabetic rat models when compared to control groups.

Case Study: Hepatoprotective Activity in Rats

In an experimental setup, rats were divided into six groups to assess the hepatoprotective effects of this compound:

- Control group (vehicle only)

- This compound only (80 mg/kg)

- Silymarin only (100 mg/kg)

- Vehicle followed by paracetamol

- This compound followed by paracetamol

- Silymarin followed by paracetamol

The results demonstrated that groups treated with this compound and silymarin had significantly lower levels of malondialdehyde (MDA), indicating reduced oxidative stress compared to the control group .

4. Conclusion

This compound exhibits significant biological activities that may have therapeutic implications for liver protection, diabetes management, and oxidative stress reduction. Its hepatoprotective and antioxidant properties make it a compound of interest for further research and potential clinical applications.

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUVPEBGCAVWID-KETMJRJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174201 | |

| Record name | Saponarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20310-89-8 | |

| Record name | Saponarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20310-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saponarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPONARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3081Z76OX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.